molecular formula C₂₀H₂₅D₅O₂ B1146658 3β,5α-Tetrahydronorethisterone-d5 CAS No. 122605-89-4

3β,5α-Tetrahydronorethisterone-d5

Cat. No.: B1146658
CAS No.: 122605-89-4
M. Wt: 307.48
InChI Key:
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Description

3β,5α-Tetrahydronorethisterone-d5 is a deuterium-labeled derivative of 3β,5α-Tetrahydronorethisterone, which is a tetrahydro derivative of norethindrone. This compound is primarily used in scientific research to study the metabolic pathways and biological activities of norethindrone and its derivatives .

Mechanism of Action

Target of Action

3β,5α-Tetrahydronorethisterone-d5 is a tetrahydro derivative of norethindrone (NET) Given that it is a derivative of norethindrone, it may interact with similar targets, such as cytosolic sulfotransferases .

Mode of Action

The exact mode of action of this compound is not clearly stated in the available resources. As a derivative of norethindrone, it may share similar interactions with its targets. Norethindrone is known to inhibit cytosolic sulfotransferases , which are enzymes involved in the metabolism of many hormones, neurotransmitters, drugs, and xenobiotic compounds.

Biochemical Pathways

Based on its relation to norethindrone, it may influence pathways involving the metabolism of various compounds by sulfotransferases .

Result of Action

As a derivative of norethindrone, it may have similar effects, such as the inhibition of cytosolic sulfotransferases , potentially altering the metabolism of various compounds within the cell.

Preparation Methods

The synthesis of 3β,5α-Tetrahydronorethisterone-d5 involves the incorporation of deuterium atoms into the 3β,5α-Tetrahydronorethisterone molecule. The synthetic route typically involves the reduction of norethindrone using deuterium-labeled reducing agents under controlled conditions. Industrial production methods may involve large-scale synthesis using similar techniques, ensuring high purity and yield of the deuterium-labeled compound .

Chemical Reactions Analysis

3β,5α-Tetrahydronorethisterone-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form different tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation or other substitution reactions can be performed using reagents like halogens or nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to achieve the desired products .

Scientific Research Applications

3β,5α-Tetrahydronorethisterone-d5 is widely used in scientific research, including:

    Chemistry: It serves as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to understand the metabolic pathways of norethindrone.

    Biology: The compound is used to study the biological activities and interactions of norethindrone derivatives with various enzymes and receptors.

    Medicine: Research involving this compound helps in understanding the pharmacokinetics and pharmacodynamics of norethindrone-based drugs.

    Industry: It is used in the development and testing of new pharmaceuticals and in quality control processes.

Comparison with Similar Compounds

3β,5α-Tetrahydronorethisterone-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

CAS No.

122605-89-4

Molecular Formula

C₂₀H₂₅D₅O₂

Molecular Weight

307.48

Synonyms

(3β,5α,17α)-19-Norpregn-20-yne-3,17-diol;  19-Nor-5α,17α-pregn-20-yne-3β,17-diol-d5;  17α-Ethynyl-5α-estrane-3α,17β-diol-d5;  17α-Ethynyl-5α-oestrane-3β,17β-diol-d5; 

Origin of Product

United States

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